3-Methyl-1H-indazol-4-ol

Description

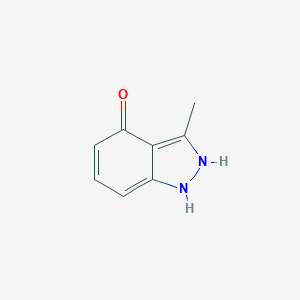

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2H-indazol-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-8-6(10-9-5)3-2-4-7(8)11/h2-4,11H,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORFQVZJHMWVSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN1)C=CC=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443633 |

Source

|

| Record name | 3-Methyl-1H-indazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149071-05-6 |

Source

|

| Record name | 3-Methyl-1H-indazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-1h-indazol-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Methyl-1H-indazol-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 3-Methyl-1H-indazol-4-ol, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of direct synthetic procedures for this specific molecule, this guide outlines a multi-step synthesis based on established and reliable organic chemistry transformations. The proposed pathway commences with the commercially available starting material, 3-methoxyacetophenone, and proceeds through nitration, reduction, diazotization with concomitant cyclization, and final demethylation.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically divided into four key transformations. The overall workflow is depicted below, starting from 3-methoxyacetophenone and proceeding through key intermediates 2-nitro-3-methoxyacetophenone, 2-amino-3-methoxyacetophenone, and 4-methoxy-3-methyl-1H-indazole.

An In-depth Technical Guide on the Physicochemical Properties of 3-Methyl-1H-indazol-4-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding 3-Methyl-1H-indazol-4-ol is limited in publicly available scientific literature. Much of the data presented herein is based on predictions and information available for structurally related compounds. Further experimental validation is required for definitive characterization.

Introduction

This compound is a heterocyclic aromatic organic compound belonging to the indazole class. Indazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including but not limited to, anti-inflammatory, analgesic, and anticancer properties. The strategic placement of substituents on the indazole core can significantly modulate the physicochemical properties and biological activity of these molecules. This guide aims to provide a comprehensive overview of the available physicochemical data for this compound, detail relevant experimental protocols for related compounds, and present logical workflows pertinent to its study.

Physicochemical Properties

Quantitative experimental data for this compound is scarce. The following table summarizes the available information, including predicted values where experimental data is unavailable.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O | PubChem[1] |

| Molecular Weight | 148.16 g/mol | BLD Pharm[2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | BLD Pharm[2] |

| pKa | Data not available | |

| Aqueous Solubility | Data not available | |

| LogP (predicted) | 1.6 | PubChemLite[1] |

| CAS Number | 149071-05-6 | BLD Pharm[2] |

Experimental Protocols

Due to the lack of specific experimental protocols for this compound, this section details a general synthetic route for a related compound, 3-methyl-1H-indazole, which can be adapted for the synthesis of the target molecule.

Synthesis of 3-Methyl-1H-indazole (General Protocol)

This protocol is based on a patented method for the synthesis of 3-methyl-1H-indazole and serves as a foundational methodology that could be modified for the synthesis of this compound, likely by starting with a substituted acetophenone.

Step 1: Nitration of a Substituted Acetophenone

-

A substituted acetophenone is added dropwise to a mixture of sulfuric acid and nitric acid at a low temperature.

-

A catalyst, such as calcium silicate powder, is added, and the reaction is stirred overnight.

-

The reaction mixture is then poured into ice water and filtered to yield the corresponding 2-nitroacetophenone derivative.

Step 2: Reduction of the Nitro Group

-

The 2-nitroacetophenone derivative is reacted with a reducing agent, such as iron powder in the presence of an ammonium salt, to produce the 2-aminoacetophenone derivative.

Step 3: Diazotization and Cyclization

-

The 2-aminoacetophenone derivative is dissolved in hydrochloric acid.

-

An aqueous solution of sodium nitrite (NaNO₂) is added to form a diazonium salt.

-

A reducing agent, such as tin(II) chloride (SnCl₂), is then added to facilitate reductive cyclization.

-

The reaction mixture is poured into ice water, and the pH is adjusted to weakly alkaline to precipitate the 3-methyl-1H-indazole product, which is then filtered and dried.

Characterization: The synthesized compound would be characterized using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the positions of protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

-

Melting Point Analysis: To assess the purity of the compound.

Below is a DOT script for a diagram illustrating a general experimental workflow for the synthesis and characterization of an indazole derivative.

Caption: General workflow for the synthesis and characterization of this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been found, the indazole scaffold is a well-established pharmacophore in drug discovery. Many indazole derivatives have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.

For instance, various indazole derivatives have been explored as inhibitors of the PI3K/Akt/mTOR and MAP kinase signaling pathways, which are crucial for cell proliferation, survival, and metastasis.

Below is a hypothetical signaling pathway that could be targeted by indazole derivatives, illustrating the potential mechanism of action.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

Conclusion

This compound represents a molecule of interest within the broader class of indazole compounds. However, a significant gap exists in the publicly available experimental data regarding its physicochemical properties and biological activities. The information provided in this guide, based on predictions and data from related structures, should serve as a starting point for researchers. Further experimental investigation is crucial to fully elucidate the chemical and biological profile of this compound and to determine its potential as a lead compound in drug discovery programs.

References

A Technical Guide to the Crystal Structure of 3-Methyl-1H-indazol-4-ol and its Analogs for Drug Development Professionals

For correspondence: --INVALID-LINK--

Abstract: This technical whitepaper provides a comprehensive overview of the structural and synthetic aspects of 3-methyl-1H-indazole derivatives, a class of compounds with significant interest in medicinal chemistry and drug development. While a definitive crystal structure for 3-Methyl-1H-indazol-4-ol is not publicly available at the time of this publication, this guide offers a detailed analysis of a closely related analog to illustrate the crystallographic features of this scaffold. Furthermore, it outlines robust experimental protocols for the synthesis of the 3-methyl-1H-indazole core and the general methodology for obtaining single crystals suitable for X-ray diffraction analysis. The document also explores the role of indazole derivatives as modulators of key signaling pathways, providing context for their application in therapeutic areas such as oncology.

Introduction: The Significance of the Indazole Scaffold in Medicinal Chemistry

The indazole ring system is a privileged scaffold in modern drug discovery, with numerous derivatives exhibiting a wide range of biological activities. These compounds have been investigated for their potential as anti-inflammatory, analgesic, and antimicrobial agents. Notably, the indazole core is a key component in several targeted cancer therapies, where it often serves as a hinge-binding motif for kinase inhibitors. For instance, various substituted indazole derivatives have shown potent inhibitory activity against critical oncogenic pathways like the PI3K/AKT/mTOR signaling cascade.[1][2] The substitution pattern on the indazole ring, including the placement of methyl and hydroxyl groups as in this compound, is crucial for modulating the potency, selectivity, and pharmacokinetic properties of these molecules.

A precise understanding of the three-dimensional structure of these compounds at an atomic level is paramount for structure-based drug design. X-ray crystallography provides definitive evidence of molecular conformation, tautomeric forms, and intermolecular interactions in the solid state, which can guide the optimization of lead compounds.

Crystal Structure Analysis of a 3-Methyl-1H-Indazole Analog

As of the date of this publication, the crystal structure of this compound has not been deposited in publicly accessible crystallographic databases. However, to provide valuable structural insights into this class of molecules, we present a detailed analysis of a structurally related compound. The data presented herein serves as a representative example of the crystallographic parameters and molecular geometry that can be expected for substituted 3-methyl-1H-indazoles.

Representative Crystallographic Data

The following table summarizes the single-crystal X-ray diffraction data for a representative 3-methyl-1H-indazole derivative. This data illustrates the typical parameters obtained from a crystallographic experiment.

| Parameter | Value |

| Empirical Formula | C₁₅H₁₄ClN₃O₃S |

| Formula Weight | 351.80 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.2023 (1) |

| b (Å) | 10.6312 (2) |

| c (Å) | 10.8957 (2) |

| α (°) | 117.523 (1) |

| β (°) | 93.095 (1) |

| γ (°) | 103.166 (1) |

| Volume (ų) | 806.36 (2) |

| Z | 2 |

| Temperature (K) | 296 |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Density (calculated) (g/cm³) | 1.449 |

| Absorption Coefficient (mm⁻¹) | 0.38 |

| F(000) | 364 |

| Crystal Size (mm³) | 0.40 × 0.36 × 0.31 |

| θ range for data collection (°) | 2.5 to 27.5 |

| Reflections collected | 20115 |

| Independent reflections | 4526 [R(int) = 0.028] |

| Final R indices [I > 2σ(I)] | R1 = 0.038, wR2 = 0.116 |

| R indices (all data) | R1 = 0.052, wR2 = 0.124 |

| Goodness-of-fit on F² | 1.03 |

Data obtained for a representative N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide.

Experimental Protocols

General Synthesis of the 3-Methyl-1H-Indazole Core

The synthesis of the 3-methyl-1H-indazole scaffold can be achieved through various synthetic routes.[3] A common and effective method involves the cyclization of a substituted 2-aminoacetophenone derivative.[4][5] The following protocol is a generalized procedure adapted from established literature.[4][5]

Step 1: Nitration of a Substituted Acetophenone A substituted acetophenone is slowly added to a mixture of sulfuric acid and nitric acid at low temperatures to yield the corresponding 2-nitroacetophenone derivative.

Step 2: Reduction of the Nitro Group The 2-nitroacetophenone is reduced to 2-aminoacetophenone. This can be achieved using various reducing agents, such as iron powder in the presence of an acid (e.g., ammonium chloride or hydrochloric acid).

Step 3: Diazotization and Cyclization The 2-aminoacetophenone is dissolved in hydrochloric acid and treated with an aqueous solution of sodium nitrite at 0-10°C to form a diazonium salt. This intermediate is then treated with a reducing agent, such as stannous chloride (SnCl₂), which facilitates the reductive cyclization to the 3-methyl-1H-indazole product. The final product is typically isolated by precipitation after adjusting the pH, followed by filtration and drying.[4][5]

Protocol for Single Crystal Growth

Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis.[6] The following is a general protocol for the crystallization of a small organic molecule like this compound.

1. Purification of the Compound: The synthesized compound must be of high purity (>98%). Purification can be achieved by column chromatography or recrystallization.

2. Solvent Screening: A range of solvents and solvent mixtures should be screened to find a system in which the compound has moderate solubility at room temperature or elevated temperatures, and lower solubility at cooler temperatures.

3. Crystallization Method - Slow Evaporation: a. Dissolve the purified compound in a suitable solvent or solvent mixture in a clean vial to create a near-saturated solution. b. Loosely cap the vial or cover it with parafilm perforated with a few small holes. c. Allow the solvent to evaporate slowly and undisturbed at a constant temperature over several days to weeks.[7] d. Monitor the vial for the formation of single, well-defined crystals.

4. Crystal Harvesting: Once crystals of a suitable size (typically >0.1 mm in all dimensions) have formed, they should be carefully harvested using a spatula or by decanting the mother liquor.[6]

Single-Crystal X-ray Diffraction Workflow

The determination of a crystal structure from a single crystal involves a series of steps, from data collection to structure refinement.[8][9][10][11]

Biological Context: Indazole Derivatives as PI3K/Akt Signaling Pathway Inhibitors

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular pathway that regulates cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for anticancer drug development.[1][12][13] A number of indazole-containing molecules have been developed as potent and selective inhibitors of PI3K and/or Akt.[1][2] Understanding this pathway provides a rationale for the development of compounds like this compound.

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt and PDK1, to the cell membrane. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, leading to the promotion of cell survival (by inhibiting apoptosis), cell cycle progression, and protein synthesis. Indazole-based inhibitors typically function by competing with ATP in the kinase domain of PI3K or Akt, thereby blocking the downstream signaling cascade.

Conclusion and Future Directions

While the specific crystal structure of this compound remains to be determined, this guide provides a comprehensive framework for researchers and drug development professionals working with this important class of compounds. The representative crystallographic data, detailed experimental protocols for synthesis and crystallization, and the biological context of the indazole scaffold as a PI3K/Akt pathway modulator offer a solid foundation for further investigation.

The successful synthesis and crystallization of this compound, followed by single-crystal X-ray diffraction analysis, would be a valuable contribution to the field. This would allow for a direct correlation between its three-dimensional structure and its biological activity, paving the way for the rational design of novel and more effective indazole-based therapeutics. The protocols and workflows outlined in this document provide a clear roadmap for achieving this goal.

References

- 1. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indazole synthesis [organic-chemistry.org]

- 4. CN105198813B - The synthesis technique of 3 methyl 1H indazoles - Google Patents [patents.google.com]

- 5. CN105198813A - Synthesizing process of 3-methyl-1 H-indazole - Google Patents [patents.google.com]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fiveable.me [fiveable.me]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. geo.umass.edu [geo.umass.edu]

- 11. pulstec.net [pulstec.net]

- 12. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review [mdpi.com]

- 13. Stork: PI3K/Akt signalling pathway specific inhibitors: a novel strategy to sensitize cancer cells to anti-cancer drugs [storkapp.me]

The Evolving Landscape of 3-Methyl-1H-indazol-4-ol Derivatives in Oncology: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[1][2] Among these, the 3-methyl-1H-indazole core has attracted significant attention as a template for the design of novel kinase inhibitors and other targeted anticancer agents. This technical guide provides an in-depth overview of the known biological activities of 3-methyl-1H-indazole derivatives, with a particular focus on the potential, though currently under-documented, role of 4-hydroxy-substituted analogs. While comprehensive studies on a series of 3-Methyl-1H-indazol-4-ol derivatives are not yet prevalent in the public domain, this guide consolidates available data on closely related compounds to inform future research and development efforts.

Anticancer Activity of Substituted 3-Methyl-1H-indazole Derivatives

Research into 3-methyl-1H-indazole derivatives has revealed their potential as inhibitors of various protein kinases implicated in cancer progression. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival.

Bromodomain-containing Protein 4 (BRD4) Inhibition

A notable study focused on a series of 3-methyl-1H-indazole derivatives as selective inhibitors of Bromodomain-containing Protein 4 (BRD4), an epigenetic reader that regulates the expression of key oncogenes like c-Myc.[3] Several compounds from this series exhibited strong affinity for the BRD4 bromodomain 1 (BD1) and demonstrated potent antiproliferative effects in the MV4;11 cancer cell line.

Table 1: In vitro Activity of Selected 3-Methyl-1H-indazole Derivatives against BRD4 and Cancer Cells [3]

| Compound | BRD4-BD1 Binding Affinity (Kd, μM) | MV4;11 Cell Proliferation IC50 (μM) |

| 9d | 0.12 | 0.25 |

| 9u | 0.09 | 0.31 |

| 9w | 0.11 | 0.42 |

Data extracted from Dong R, et al. Bioorg Med Chem. 2021.

The data indicates that substitutions on the 3-methyl-1H-indazole core can lead to potent BRD4 inhibition and significant antiproliferative activity.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for key assays used in the evaluation of indazole derivatives.

Synthesis of 3-Methyl-1H-indazole

A general synthesis for the 3-methyl-1H-indazole core involves the cyclization of 2-aminoacetophenone derivatives.

Protocol 1: Synthesis of 3-Methyl-1H-indazole

-

Diazotization: Dissolve 2-aminoacetophenone in hydrochloric acid and cool the solution to 0-5 °C.

-

Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

Reduction and Cyclization: In a separate flask, prepare a solution of stannous chloride in hydrochloric acid and cool it to 0-5 °C.

-

Slowly add the diazonium salt solution to the stannous chloride solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Pour the reaction mixture into ice water and basify with a sodium hydroxide solution to a weakly alkaline pH.

-

Filter the resulting precipitate, wash with water, and dry to obtain 3-methyl-1H-indazole.[4]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol 2: MTT Assay for Antiproliferative Activity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 3-methyl-1H-indazole derivatives) and a vehicle control (e.g., DMSO).

-

Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.[5]

Signaling Pathways and Experimental Workflows

The development of potent and selective kinase inhibitors requires a deep understanding of the underlying signaling pathways and a structured experimental workflow.

Kinase Inhibition Signaling Pathway

Many 3-substituted indazole derivatives function by inhibiting protein kinases, which are key components of intracellular signaling cascades that drive cancer cell proliferation and survival. The PI3K/AKT/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for indazole-based inhibitors.

Caption: PI3K/AKT/mTOR signaling pathway and a potential point of inhibition.

Drug Discovery and Development Workflow

The process of identifying and validating novel anticancer agents follows a structured workflow, from initial screening to in vivo studies.

Caption: A simplified workflow for anticancer drug discovery and development.

Future Directions

The existing body of research strongly supports the 3-methyl-1H-indazole scaffold as a valuable starting point for the development of novel anticancer therapeutics. However, the specific contributions of a hydroxyl group at the 4-position remain to be thoroughly investigated. Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to elucidate their structure-activity relationships (SAR) against a panel of cancer-relevant kinases and other molecular targets. Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.

References

- 1. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-methyl-1H-indazole | C8H8N2 | CID 820804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indazole Nucleus as a Privileged Scaffold in Kinase Inhibition: A Deep Dive into the Mechanism of Action of 3-Methyl-1H-indazol-4-ol Analogs

Disclaimer: Due to the limited publicly available information on the specific mechanism of action for 3-Methyl-1H-indazol-4-ol, this technical guide will focus on the well-characterized mechanisms of structurally related indazole-containing compounds, particularly those targeting the Phosphoinositide 3-kinase (PI3K) pathway. The indazole scaffold is a common feature in a multitude of kinase inhibitors, and this guide will use the potent and selective pan-Class I PI3K inhibitor, Pictilisib (GDC-0941) , as a primary exemplar to provide an in-depth understanding of the core mechanism of action.

Executive Summary

The indazole core is a key pharmacophore in the development of targeted cancer therapeutics, particularly inhibitors of protein kinases. These kinases play a pivotal role in cell signaling pathways that, when dysregulated, can lead to oncogenesis. A significant number of indazole derivatives have been shown to be potent inhibitors of the PI3K/AKT/mTOR signaling cascade, a pathway frequently hyperactivated in various human cancers. This guide elucidates the mechanism of action of indazole-based kinase inhibitors, with a detailed focus on the PI3K pathway. We will explore the molecular interactions, downstream cellular consequences, and the experimental methodologies used to characterize these effects.

The PI3K/AKT/mTOR Signaling Pathway: A Prime Target for Indazole-Based Inhibitors

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling network that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development.

Mechanism of Pathway Activation:

-

Receptor Tyrosine Kinase (RTK) Activation: The pathway is typically initiated by the binding of growth factors (e.g., EGF, IGF-1) to their corresponding RTKs on the cell surface.

-

PI3K Recruitment and Activation: This binding event leads to the dimerization and autophosphorylation of the RTKs, creating docking sites for the p85 regulatory subunit of Class I PI3K. This interaction relieves the inhibitory effect of p85 on the p110 catalytic subunit, activating PI3K at the plasma membrane.

-

PIP3 Generation: Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).

-

AKT Recruitment and Activation: PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, such as AKT (also known as Protein Kinase B) and Phosphoinositide-dependent kinase 1 (PDK1).

-

Full AKT Activation: The recruitment of AKT to the membrane allows for its phosphorylation and full activation by PDK1 and the mammalian target of rapamycin complex 2 (mTORC2).

-

Downstream Signaling: Activated AKT then phosphorylates a multitude of downstream substrates, including mTORC1, which in turn promotes protein synthesis, cell growth, and proliferation while inhibiting apoptosis.

Role of Indazole-Based Inhibitors:

Indazole-containing molecules like Pictilisib (GDC-0941) are designed to be ATP-competitive inhibitors of the p110 catalytic subunit of PI3K. By binding to the ATP-binding pocket of the kinase domain, these inhibitors prevent the phosphorylation of PIP2 to PIP3, thereby blocking the entire downstream signaling cascade.[1] This inhibition leads to decreased cell proliferation, induction of apoptosis, and suppression of tumor growth.[2]

References

Spectroscopic Analysis of 3-Methyl-1H-indazole: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-Methyl-1H-indazole. Due to the limited availability of published spectroscopic data for 3-Methyl-1H-indazol-4-ol, this document focuses on the closely related and structurally similar compound, 3-Methyl-1H-indazole. The data and methodologies presented herein serve as a valuable reference for researchers, scientists, and professionals in drug development engaged in the characterization of indazole derivatives. The principles and techniques described can be readily adapted for the analysis of this compound and other similar molecules.

The guide is structured to provide a detailed examination of the spectroscopic properties of 3-Methyl-1H-indazole, including data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes a summary of the key spectral data presented in a clear, tabular format for ease of comparison and detailed experimental protocols. Furthermore, a generalized workflow for the spectroscopic analysis of an organic compound is visualized using a Graphviz diagram.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 3-Methyl-1H-indazole.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The ¹H NMR spectrum of 3-Methyl-1H-indazole exhibits characteristic signals for the aromatic protons of the indazole ring system and the methyl group at the 3-position.

Table 1: ¹H NMR Spectroscopic Data for 3-Methyl-1H-indazole

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.71 - 7.74 | m | - | 1H, Ar-H |

| 7.50 - 7.54 | m | - | 2H, Ar-H |

| 7.40 - 7.44 | m | - | 1H, Ar-H |

| 7.32 | dd | 14.6, 7.3 | 1H, Ar-H |

| 7.21 | t | 7.5 | 1H, Ar-H |

| 2.67 | s | - | 3H, -CH₃ |

Solvent: CDCl₃, Reference: TMS at 0 ppm. Data sourced from publicly available spectral databases.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The ¹³C NMR spectrum of 3-Methyl-1H-indazole shows distinct signals for each carbon atom in the molecule, including the aromatic carbons and the methyl carbon.

Table 2: ¹³C NMR Spectroscopic Data for 3-Methyl-1H-indazole [1]

| Chemical Shift (δ) ppm | Assignment |

| 144.0 | C |

| 140.3 | C |

| 139.5 | C |

| 129.4 | CH |

| 127.2 | CH |

| 126.1 | C |

| 124.9 | CH |

| 122.4 | CH |

| 120.8 | CH |

| 120.6 | CH |

| 110.4 | C |

| 11.9 | -CH₃ |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm. Data sourced from publicly available spectral databases.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 3-Methyl-1H-indazole displays characteristic absorption bands corresponding to the vibrations of the N-H bond, C-H bonds of the aromatic ring and the methyl group, and the C=C and C=N bonds of the indazole ring.

Table 3: IR Spectroscopic Data for 3-Methyl-1H-indazole [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1594 | - | C=C/C=N stretching |

| 1507 | - | C=C/C=N stretching |

| 1443 | - | C-H bending (methyl) |

| 750 | - | C-H out-of-plane bending (aromatic) |

Sample Preparation: KBr pellet or thin film. Data sourced from publicly available spectral databases.[1]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of 3-Methyl-1H-indazole shows the molecular ion peak (M⁺) and various fragment ions, which can be used to confirm the molecular weight and deduce structural information.

Table 4: Mass Spectrometry Data for 3-Methyl-1H-indazole [1]

| m/z | Relative Intensity (%) | Assignment |

| 208 | 100 | [M]⁺ |

| 193 | - | [M-CH₃]⁺ |

| 167 | - | - |

| 139 | - | - |

| 104 | - | - |

| 77 | - | [C₆H₅]⁺ |

Ionization Method: Electron Impact (EI). Data sourced from publicly available spectral databases.[1]

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2]

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of the analyte.

Materials:

-

NMR tube (5 mm diameter)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

Analyte (3-Methyl-1H-indazole or derivative)

-

Pipette

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the analyte for ¹H NMR or 20-50 mg for ¹³C NMR and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Gently vortex the mixture until the sample is completely dissolved.

-

Using a pipette, transfer the solution into a clean NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

-

Place the sample in the NMR spectrometer.

-

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, thereby improving the resolution of the spectra.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, and relaxation delay).

-

Acquire the NMR spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of the analyte to identify functional groups.

Method: Thin Solid Film [2] Materials:

-

Salt plates (e.g., NaCl or KBr)

-

Volatile solvent (e.g., methylene chloride or acetone)

-

Analyte (3-Methyl-1H-indazole or derivative)

-

Pipette

-

FTIR spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve a small amount (a few milligrams) of the solid analyte in a few drops of a volatile solvent in a small vial.

-

Place a single, clean salt plate on a clean, dry surface.

-

Using a pipette, apply a drop of the solution to the center of the salt plate.

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands in the spectrum.

-

Correlate the observed bands with known vibrational frequencies of functional groups.

-

Mass Spectrometry (MS)[4][5]

Objective: To determine the molecular weight and fragmentation pattern of the analyte.

Method: Electron Ionization (EI) Mass Spectrometry [3][4] Materials:

-

Mass spectrometer with an EI source

-

Sample vial

-

Volatile solvent (if necessary)

-

Direct insertion probe or GC inlet

Procedure:

-

Sample Introduction:

-

For a solid sample, a small amount is placed in a capillary tube at the end of a direct insertion probe.

-

The probe is inserted into the ion source of the mass spectrometer.

-

The sample is heated to vaporize it directly into the ion source.

-

-

Ionization:

-

In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This bombardment causes the ejection of an electron from the molecule, forming a molecular ion (M⁺).

-

-

Mass Analysis:

-

The newly formed ions are accelerated out of the ion source by an electric field.

-

The ions then travel through a mass analyzer (e.g., a quadrupole or a magnetic sector), which separates them based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected by an electron multiplier or a similar detector.

-

The detector generates a signal that is proportional to the number of ions of a specific m/z striking it.

-

-

Data Presentation:

-

The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

References

The Indazole Core: A Journey from Discovery to Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole, a bicyclic heteroaromatic organic compound composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a cornerstone in the development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of indazole compounds, details key synthetic methodologies with experimental protocols, presents quantitative data for comparative analysis, and visualizes the crucial role of indazoles in modulating key signaling pathways implicated in various diseases.

Discovery and Early History

The journey of indazole began in the late 19th century with the pioneering work of German chemist Emil Fischer . In 1883, Fischer first synthesized and characterized a derivative of this novel heterocyclic system.[1] His initial synthesis involved the cyclization of o-hydrazinobenzoic acid to form indazolone, a foundational discovery that laid the groundwork for the entire field of indazole chemistry.[1]

Following Fischer's seminal work, other notable contributions expanded the understanding and synthetic accessibility of the indazole core. The Jacobson indazole synthesis , a modification of the Fischer method, provided an alternative route through the nitrosation of N-acetyl derivatives of 2-alkylanilines.[3] These early discoveries were instrumental in establishing the fundamental chemistry of indazoles and paving the way for future innovations.

Key Synthetic Methodologies

The synthesis of the indazole core has evolved significantly since its discovery. This section details the experimental protocols for key historical and modern synthetic methods.

Fischer Indazole Synthesis

The classical Fischer synthesis remains a fundamental method for constructing the indazole ring system.

Experimental Protocol: Synthesis of Indazolone from o-Hydrazinobenzoic Acid [4]

-

Reaction Setup: In a 2-liter round-bottomed flask equipped with a reflux condenser, combine 47.1 g (0.25 mole) of o-hydrazinobenzoic acid hydrochloride, 1.25 L of water, and 12.5 ml of concentrated hydrochloric acid (sp. gr. 1.18).

-

Reflux: Heat the mixture to reflux for 30 minutes. The solid material will dissolve to form a pale yellow solution.

-

Concentration: Transfer the solution to a large evaporating dish and concentrate it on a steam bath to approximately one-fourth of its original volume.

-

Crystallization and Isolation: Upon cooling, indazolone hydrochloride will crystallize. Collect the crystals by filtration and wash them with a small amount of cold water.

-

Conversion to Indazolone: Dissolve the indazolone hydrochloride in hot water and neutralize the solution with sodium acetate. The free indazolone will precipitate.

-

Purification: Collect the precipitated indazolone by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from hot water or ethanol.

Jacobson Indazole Synthesis

This modification offers an alternative route to indazoles, particularly for substrates that may not be amenable to the original Fischer conditions.

Experimental Protocol: Synthesis of Indazole from N-Nitroso-o-acetotoluidide [5]

-

Preparation of N-acetyl-o-toluidine: Slowly add 90 g (0.839 mole) of o-toluidine to a mixture of 90 ml of glacial acetic acid and 180 ml of acetic anhydride in a two-necked flask. Cool the mixture in an ice bath.

-

Nitrosation: Introduce a stream of nitrous gases into the cooled solution to effect nitrosation.

-

Decomposition and Cyclization: Pour the solution of N-nitroso-o-acetotoluidide onto a mixture of ice and water and allow it to stand in an ice bath for 2 hours. The separated oil is then extracted with benzene.

-

Work-up: Wash the combined benzene extracts with ice water and then with a methanol solution to remove any remaining acetic anhydride.

-

Isolation: After allowing the benzene solution to stand, the indazole product will begin to crystallize. The decomposition is completed by heating the solution on a steam bath.

-

Extraction and Purification: Extract the indazole from the benzene solution with hydrochloric acid. Neutralize the acidic extracts with excess ammonia to precipitate the indazole. Collect the crude product by filtration, wash with water, and dry. The product can be purified by vacuum distillation.

Davis-Beirut Reaction

A more contemporary method, the Davis-Beirut reaction, provides an efficient route to 2H-indazoles.

Experimental Protocol: Synthesis of 2-Amino-2H-indazoles [6]

-

Starting Material Preparation: Synthesize o-nitrobenzylamines by reacting the corresponding o-nitrobenzaldehydes with a primary amine, followed by reduction of the resulting imine with sodium borohydride.

-

Cyclization: React the o-nitrobenzylamine with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in anhydrous tetrahydrofuran (THF) at room temperature.

-

Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, remove the solvent under reduced pressure.

-

Purification: Purify the resulting 2-amino-2H-indazole derivative by column chromatography on silica gel.

Modern Palladium-Catalyzed Synthesis

Palladium-catalyzed cross-coupling reactions have become powerful tools for the synthesis of functionalized indazoles.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of Aryl-Substituted Indazoles [7]

-

Reaction Setup: In a reaction vessel, combine the bromo-indazole starting material, the corresponding arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a designated period.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired aryl-substituted indazole.

Quantitative Data on Synthesis Yields

The efficiency of different synthetic methods for preparing the indazole core can vary significantly depending on the specific substrates and reaction conditions. The following table summarizes reported yields for various indazole synthesis methods.

| Synthesis Method | Starting Materials | Product | Reported Yield (%) | Reference |

| Fischer Synthesis (modified) | o-Hydrazinobenzoic acid | Indazolone | 82-86 | [4] |

| Jacobson Synthesis | N-Nitroso-o-acetotoluidide | Indazole | 36-47 (crude) | [5] |

| Davis-Beirut Reaction | o-Nitrobenzylamines | 2-Amino-2H-indazoles | 41-50 | [6] |

| Palladium-Catalyzed Synthesis | N-(4-bromophenyl)-1-butyl-1H-indazole-3-carboxamide and various arylboronic acids | Aryl-substituted indazoles | 82.5 (for one derivative) | [7] |

| Microwave-Assisted Synthesis | o-Nitro benzaldehyde and hydrazine hydrate | 1-H indazole | Not specified | [8] |

| Metal-Free Synthesis | o-aminobenzaldehydes and hydroxylamine | N-unsubstituted and N-substituted 1H-indazoles | up to 94 | [9] |

Role of Indazoles in Cellular Signaling Pathways

Indazole derivatives have garnered significant attention in drug discovery due to their ability to modulate the activity of key proteins involved in cellular signaling pathways, particularly protein kinases. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer.

Inhibition of the PI3K/AKT/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[4][10] Its aberrant activation is a common event in many human cancers. Several indazole-based compounds have been developed as potent inhibitors of this pathway.[3][4]

References

- 1. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jchr.org [jchr.org]

- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway [mdpi.com]

An In-depth Technical Guide to the Tautomeric Forms of 3-Methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1H-indazole is a heterocyclic aromatic organic compound that plays a significant role as a building block in medicinal chemistry. Its structural isomerism, specifically annular tautomerism, is a critical aspect that influences its physicochemical properties, reactivity, and biological activity. Understanding the tautomeric forms of 3-methyl-1H-indazole is paramount for its effective utilization in drug design and development. This guide provides a comprehensive overview of the tautomeric forms of 3-methyl-1H-indazole, focusing on their relative stability, spectroscopic characterization, and the experimental and computational methods used for their study.

Indazole can exist in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole. For 3-methyl-indazole, the two principal tautomers are 3-methyl-1H-indazole and 3-methyl-2H-indazole. The 3H-tautomer is generally considered to be significantly less stable and is not commonly observed.[1][2]

Tautomeric Equilibrium and Stability

The tautomeric equilibrium between 3-methyl-1H-indazole and 3-methyl-2H-indazole is a dynamic process influenced by factors such as the solvent, temperature, and the presence of other functional groups. However, extensive experimental and theoretical studies have consistently shown that the 1H-tautomer is the thermodynamically more stable form .[3][4] This preference is attributed to the benzenoid character of the 1H-tautomer, which confers greater aromatic stability compared to the quinonoid-like structure of the 2H-tautomer.[4]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization and differentiation of the tautomeric forms of 3-methyl-indazole. The chemical shifts of the protons and carbons in the molecule are sensitive to the position of the proton on the nitrogen atoms.

Data Presentation: NMR Chemical Shifts

The following tables summarize the reported 1H and 13C NMR chemical shifts for 3-methyl-1H-indazole in different deuterated solvents. At present, dedicated spectral data for the less stable 3-methyl-2H-indazole tautomer is not available in the literature, likely due to its low population in the equilibrium mixture under standard conditions.

Table 1: 1H NMR Chemical Shifts (δ, ppm) of 3-Methyl-1H-indazole

| Proton | CDCl3 | DMSO-d6 |

| NH | 13.23 (s, 1H) | 13.33 (br. s, 1H) |

| H4 | 7.65 (d, 1H) | - |

| H5 | 7.37 (t, 1H) | - |

| H6 | 6.91 (t, 1H) | - |

| H7 | 7.04 (d, 1H) | - |

| CH3 | 2.55 (s, 3H) | - |

Note: Specific assignments for aromatic protons in DMSO-d6 were not explicitly found in the search results.

Table 2: 13C NMR Chemical Shifts (δ, ppm) of 3-Methyl-1H-indazole

| Carbon | CDCl3 | DMSO-d6 |

| C3 | - | - |

| C3a | - | - |

| C4 | - | - |

| C5 | - | - |

| C6 | - | - |

| C7 | - | - |

| C7a | - | - |

| CH3 | - | - |

Note: Fully assigned 13C NMR data for 3-methyl-1H-indazole was not available in the search results. For the parent 1H-indazole in CDCl3, the reported 13C NMR shifts are δ 109.71, 120.86, 120.96, 123.13, 126.80, 134.77, and 140.01.[6]

Experimental Protocols

Synthesis of 3-Methyl-1H-indazole

A common and effective method for the synthesis of 3-methyl-1H-indazole involves the cyclization of 2-aminoacetophenone.

Protocol:

-

To a solution of 2-aminoacetophenone (81 g) in 600 ml of 37% hydrochloric acid, slowly add a solution of sodium nitrite (80 g in 400 ml of water) dropwise at a temperature of 0-10 °C over 1 hour.

-

Maintain the temperature at 0-10 °C and stir for an additional hour.

-

Slowly add a solution of stannous chloride dihydrate (200 g) in 300 ml of 37% hydrochloric acid.

-

Continue stirring the reaction mixture overnight at 0-10 °C.

-

Pour the reaction mixture into ice water and filter.

-

Adjust the pH of the filtrate to 8 with a suitable base, which will cause the precipitation of a solid.

-

Filter the solid, wash with water, and dry to obtain 3-methyl-1H-indazole as an off-white solid.[7]

NMR Spectroscopic Analysis

To characterize the tautomeric forms of 3-methyl-indazole, the following general NMR protocol can be employed:

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 3-methyl-1H-indazole in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a standard 5 mm NMR tube.

-

1H NMR Acquisition: Acquire a one-dimensional 1H NMR spectrum. Key signals to observe are the broad singlet for the N-H proton (typically downfield, >10 ppm) and the singlet for the methyl group protons, along with the aromatic proton signals.

-

13C NMR Acquisition: Acquire a one-dimensional 13C NMR spectrum. This will provide information on the carbon framework of the molecule.

-

2D NMR Experiments: To aid in the definitive assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[3]

-

Low-Temperature NMR: To potentially observe the less stable 2H-tautomer, low-temperature NMR studies can be performed. By slowing down the rate of proton exchange between the tautomers, it may be possible to resolve separate signals for each species.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of a molecule. The crystal structure of 3-methyl-1H-indazole has been determined and is available in the Cambridge Structural Database (CCDC Number: 615981).[8] This analysis confirms that in the solid state, the molecule exists as the 1H-tautomer.

General Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of 3-methyl-1H-indazole suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the collected data and solve the crystal structure using appropriate software packages. The final refined structure will provide precise bond lengths, bond angles, and the definitive tautomeric form in the solid state.

Mandatory Visualizations

The tautomeric equilibrium of 3-methyl-indazole can be represented as a chemical signaling pathway.

Caption: Tautomeric equilibrium of 3-methyl-indazole.

The general workflow for the synthesis and characterization of 3-methyl-1H-indazole can be visualized as follows:

Caption: Synthesis and characterization workflow.

Conclusion

The tautomerism of 3-methyl-1H-indazole is a fundamental characteristic of this important heterocyclic compound. The available evidence overwhelmingly indicates that the 1H-tautomer is the predominant and more stable form in both solution and the solid state. This stability is a key factor in its reactivity and interactions in biological systems. For researchers and drug development professionals, a thorough understanding of this tautomeric preference, supported by robust spectroscopic and crystallographic data, is essential for the rational design and synthesis of novel indazole-based therapeutic agents. Further research to precisely quantify the tautomeric equilibrium constant and to isolate and characterize the 2H-tautomer would provide even deeper insights into the chemical biology of this versatile scaffold.

References

- 1. rsc.org [rsc.org]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. vibgyorpublishers.org [vibgyorpublishers.org]

- 8. 3-methyl-1H-indazole | C8H8N2 | CID 820804 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Methyl-1H-indazol-4-ol: A Core Intermediate for Advanced Organic Synthesis and Drug Discovery

For Immediate Release

Introduction: 3-Methyl-1H-indazol-4-ol is a heterocyclic building block of significant interest to the pharmaceutical and organic synthesis sectors. Its unique structural arrangement, featuring a bicyclic indazole core with methyl and hydroxyl substitutions at key positions, renders it a valuable intermediate for the development of complex molecular architectures, particularly in the realm of kinase inhibitors. This technical guide provides an in-depth overview of its synthesis, properties, and applications, with a focus on its role as a precursor in medicinal chemistry.

Physicochemical Properties

While comprehensive spectral data for this compound is not widely published, its fundamental properties have been established. It is commercially available, indicating its stability and utility in synthetic applications.

| Property | Data | Source |

| CAS Number | 149071-05-6 | [1] |

| Molecular Formula | C₈H₈N₂O | [1] |

| Molecular Weight | 148.16 g/mol | [1] |

| Appearance | Powder | |

| Purity | ≥95% | |

| Storage | Sealed in dry, 2-8°C | [1] |

Synthesis of this compound

A plausible synthetic workflow is outlined below:

Figure 1: Proposed synthetic pathway to this compound.

Experimental Protocols (Analogous Syntheses)

The following protocols, adapted from literature for analogous indazole syntheses, illustrate the key transformations in the proposed pathway.

Step 1-3: Synthesis of 3-Methyl-1H-indazole Core (Illustrative) This procedure, derived from the synthesis of the parent 3-methyl-1H-indazole, demonstrates the core cyclization method.[2]

-

Nitration: Acetophenone is nitrated using a mixture of sulfuric and nitric acid to yield 2-nitroacetophenone.

-

Reduction: The resulting 2-nitroacetophenone is reduced to 2-aminoacetophenone using reagents like iron powder and ammonium chloride.

-

Diazotization and Cyclization: 2-aminoacetophenone (81 g) is dissolved in 600 mL of 37% hydrochloric acid and cooled to 0-10°C. An aqueous solution of sodium nitrite (80 g in 400 mL water) is added dropwise. The mixture is stirred for 1 hour. A solution of stannous chloride (SnCl₂·H₂O, 200 g) in 300 mL of 37% hydrochloric acid is then slowly added. The reaction is stirred overnight at 0-10°C. The mixture is poured into ice water, filtered, and the filtrate is adjusted to a pH of 8 to precipitate the product. The solid is filtered and dried to yield 3-methyl-1H-indazole.[2]

Step 4: O-Demethylation (General Protocol) The final step to obtain the target molecule from its methoxy-protected precursor, 4-Methoxy-3-methyl-1H-indazole, would involve ether cleavage. A standard laboratory procedure for this transformation is as follows:

-

The methoxy-substituted indazole is dissolved in an anhydrous solvent (e.g., dichloromethane).

-

The solution is cooled in an ice bath (0°C or lower).

-

A strong Lewis acid, such as boron tribromide (BBr₃), is added dropwise under an inert atmosphere (e.g., Nitrogen or Argon).

-

The reaction is allowed to stir and slowly warm to room temperature. Progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of water or methanol.

-

The product is extracted into an organic solvent, washed, dried, and purified, typically by column chromatography or recrystallization.

Application as a Synthetic Intermediate

The primary utility of the 4-substituted indazole scaffold lies in its role as a key fragment for the synthesis of kinase inhibitors. The nitrogen atoms of the pyrazole ring and the C4-hydroxyl group serve as critical hydrogen bonding points for interaction with amino acid residues in the ATP-binding pocket of kinases.

Case Study: Pictilisib (GDC-0941) and the PI3K/AKT/mTOR Pathway

This compound is structurally analogous to the core of Pictilisib (GDC-0941), a potent and selective inhibitor of Class I phosphatidylinositol-3-kinases (PI3K). The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.

Figure 2: Simplified PI3K/AKT/mTOR pathway and the inhibitory role of indazole-based drugs.

The indazole moiety of GDC-0941 is crucial for its activity, as it forms key interactions within the PI3K active site. The synthesis of GDC-0941 and related molecules relies on having a functionalized indazole core, such as this compound, which can be coupled with other heterocyclic systems (like thieno[3,2-d]pyrimidines) to build the final inhibitor. The 4-hydroxy group can be used directly for coupling reactions or serve as a handle for further functionalization.

Conclusion

This compound is a strategically important intermediate in modern organic synthesis. While detailed synthetic and reaction protocols are sparse in public literature, its commercial availability and the established importance of the 4-hydroxy-indazole scaffold in high-value applications, such as the development of PI3K inhibitors for cancer therapy, underscore its value. Further exploration and publication of its reactivity and synthetic utility will undoubtedly benefit researchers and drug development professionals working at the forefront of medicinal chemistry.

References

Substituted Indazoles: A Comprehensive Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole-containing derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for their diverse biological activities.[1] This bicyclic system, composed of a pyrazole ring fused to a benzene ring, exists in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole, with the 1H-tautomer being the most thermodynamically stable.[2][3] While naturally occurring indazoles are rare, synthetic derivatives have demonstrated a wide array of pharmacological properties, including anti-inflammatory, antitumor, antimicrobial, and anti-HIV activities.[1][4] The indazole scaffold serves as a crucial pharmacophore in several commercially available drugs, such as the anti-cancer agent Niraparib and the tyrosine kinase inhibitor Pazopanib.[1] This guide provides an in-depth review of the synthesis, biological activities, and structure-activity relationships of substituted indazoles, along with detailed experimental protocols and pathway visualizations to aid in the research and development of novel therapeutics.

Synthesis of Substituted Indazoles

The synthesis of the indazole core and its derivatives can be achieved through various strategies, often categorized by the specific tautomeric form being targeted.

Synthesis of 1H-Indazoles

Several methods have been developed for the synthesis of 1H-indazoles. A practical and efficient approach involves the [bis(trifluoroacetoxy)iodo]benzene (PIFA)-mediated oxidative C–N bond formation from arylhydrazones.[4] This metal-free method is advantageous due to its broad substrate scope and mild reaction conditions.[4] Another metal-free strategy utilizes the cyclization of o-aminobenzoximes through selective oxime activation with methane sulfonyl chloride.[4] This process is tolerant of a wide range of functional groups and provides good to excellent yields.[4] Additionally, the treatment of o-toluidine with sodium nitrite, followed by reaction with potassium acetate, offers a straightforward route to the 1H-indazole scaffold.[4]

Synthesis of 2H-Indazoles

The synthesis of 2H-indazoles can be accomplished through a one-pot, three-component condensation reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by a CuI/TMEDA system.[3] Another effective method is the Cu-mediated intramolecular amination of N-aryl-imines, which are formed from the reaction of 2-azidobenzaldehyde with anilines.[3]

Synthesis of 3H-Indazoles

The synthesis of the less common 3H-indazoles can be achieved through a 1,3-dipolar cycloaddition reaction between α-substituted α-diazomethylphosphonates and benzynes derived from o-silylaryl triflates.[4] The phosphoryl group in this reaction plays a crucial role in controlling the product distribution.[4] A green photochemical route to indazolones, precursors to 3H-indazoles, involves the in situ formation of o-nitrosobenzaldehyde from nitrobenzyl alcohol, which then reacts with a substituted amine.[4]

Biological Activities and Structure-Activity Relationships

Substituted indazoles have been extensively investigated for a multitude of pharmacological activities. The following sections detail their activity against key biological targets and the associated structure-activity relationships (SAR).

Anticancer Activity

Indazole derivatives have shown significant promise as anticancer agents, primarily through the inhibition of various protein kinases.

Certain 3-substituted 1H-indazoles have been identified as potent inhibitors of Aurora kinases. For instance, compounds 123 , 124 , and 125 have demonstrated subtype selectivity, with 123 acting as a dual Aurora A and B inhibitor, 124 as a selective Aurora B inhibitor, and 125 as a selective Aurora A inhibitor.[1] The SAR studies for these compounds revealed that the presence of aryl groups at the C3 and C6 positions of the indazole core is critical for their inhibitory activity.[1]

Entrectinib (127 ), a 3-aminoindazole derivative, is a potent inhibitor of anaplastic lymphoma kinase (ALK) with an IC50 value of 12 nM.[1]

A series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide derivatives have been developed as FGFR1 inhibitors. Compound 101 showed good enzymatic inhibition with an IC50 of 69.1 ± 19.8 nM, and further optimization led to compound 102 , which exhibited an IC50 of 30.2 ± 1.9 nM.[1]

The 1,3-disubstituted indazole, YC-1, and its analogs have been studied as inhibitors of HIF-1.[5][6] SAR studies on YC-1 have shown that substitution on the furan moiety is crucial for high HIF-1 inhibition.[5][6] Specifically, a hydroxymethyl group at the R2 position is more effective than other substituents.[6] For the N-1 benzyl substituent, fluoro or cyano groups at the ortho position of the benzene ring lead to better inhibitory activity.[6]

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

A series of 3-substituted 1H-indazoles have been investigated as inhibitors of the IDO1 enzyme. Compounds 121 and 122 , featuring a carbohydrazide moiety at the C3 position, displayed potent inhibitory activity with IC50 values of 720 and 770 nM, respectively.[1] SAR studies indicated that the 1H-indazole ring and the substituted carbohydrazide moiety are crucial for their activity.[1] The interaction of the 1H-indazole motif with the heme ferrous ion and the hydrophobic pockets of the enzyme is key to its inhibitory function.[1]

Glucokinase (GK) Activation

Novel 1,4-disubstituted indazole derivatives have been identified as potent glucokinase (GK) activators, showing potential for the treatment of type 2 diabetes.[1]

CC-Chemokine Receptor 4 (CCR4) Antagonism

A series of indazole arylsulfonamides have been synthesized and evaluated as human CCR4 antagonists.[7] SAR studies revealed that methoxy or hydroxyl groups at the C4 position of the indazole ring were the most potent.[7] Small groups were tolerated at the C5, C6, and C7 positions, with C6 analogs being preferred.[7] The most potent N3-substituent was found to be 5-chlorothiophene-2-sulfonamide.[7]

Antimicrobial Activity

Substituted indazoles have also demonstrated a range of antimicrobial activities.

-

Antitubercular Activity: Sulphonamide-containing indazoles have been identified as potent antitubercular agents, with one compound showing a MIC of 0.09 μM against M. tuberculosis.[4]

-

Antibacterial Activity: Halogen-substituted N-phenylbenzo[g]indazole derivatives have shown both antibacterial and antifungal activities.[4] 3-methyl-1H-indazole derivatives have also demonstrated significant antibacterial activity against B. subtilis and E. coli.[4]

-

Antifungal Activity: Certain indazole derivatives have been reported as anti-candida agents, with one compound showing MIC values of 75 μM and 100 μM against C. albicans and C. glabrata, respectively.[4]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for selected substituted indazoles.

Table 1: Anticancer Activity of Substituted Indazoles

| Compound | Target | IC50 (μM) | Reference |

| 121 | IDO1 | 0.72 | [1] |

| 122 | IDO1 | 0.77 | [1] |

| 123 | Aurora A | 0.026 | [1] |

| Aurora B | 0.015 | [1] | |

| 127 (Entrectinib) | ALK | 0.012 | [1] |

| 101 | FGFR1 | 0.069 | [1] |

| 102 | FGFR1 | 0.030 | [1] |

| 26a (YC-1 analog) | HIF-1 | 4.9 | [6] |

| 26e (YC-1 analog) | HIF-1 | 8.7 | [6] |

Table 2: Antimicrobial Activity of Substituted Indazoles

| Compound | Organism | MIC (μM) | Reference |

| 58 | M. tuberculosis | 0.09 | [4] |

| 59 | M. tuberculosis | 67.09 | [4] |

| 63 | Methicillin-resistant S. aureus | 6.25 (μg/mL) | [4] |

| 68 | C. albicans | 75 | [4] |

| C. glabrata | 100 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

General Synthetic Procedure for 1,3-Disubstituted Indazoles as HIF-1 Inhibitors

This protocol is adapted from the synthesis of YC-1 and its analogs.[6]

-

Starting Material Preparation: Synthesize the appropriate substituted benzyl bromide and 3-(5'-hydroxymethyl-2'-furyl)-1H-indazole.

-

Alkylation: To a solution of 3-(5'-hydroxymethyl-2'-furyl)-1H-indazole in a suitable solvent (e.g., DMF), add a base (e.g., NaH) at 0 °C.

-

Stir the mixture for 30 minutes, then add the substituted benzyl bromide.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 1,3-disubstituted indazole.

IDO1 Enzyme Inhibition Assay

This protocol is a generalized procedure based on spectrophotometric measurement of kynurenine production.[8][9]

-

Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 μM methylene blue, and 100 μg/mL catalase.

-

Inhibitor Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

-

Assay Procedure:

-

Add the reaction buffer to the wells of a 96-well plate.

-

Add the test compound solutions to the appropriate wells.

-

Add recombinant human IDO1 enzyme to all wells except the blank.

-

Initiate the reaction by adding L-tryptophan (final concentration ~400 μM).

-

Incubate the plate at 37 °C for 30-60 minutes.

-

-

Reaction Termination and Hydrolysis:

-

Stop the reaction by adding 30% (w/v) trichloroacetic acid.

-

Incubate at 50 °C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

-

Detection:

-

Centrifuge the plate to pellet any precipitate.

-

Transfer the supernatant to a new plate and add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).

-

Measure the absorbance at 480 nm.

-

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Aurora Kinase Inhibition Assay

This is a representative protocol for an in vitro kinase assay.[10][11]

-

Reaction Components:

-

Aurora kinase (A or B)

-

Substrate (e.g., histone H3 for Aurora B)

-

ATP (radiolabeled or for use with a detection antibody)

-

Assay buffer (containing MgCl2, DTT, and other necessary components)

-

Test compounds

-

-

Assay Procedure:

-

Add the assay buffer, substrate, and test compound to the wells of a microplate.

-

Add the Aurora kinase to initiate the reaction.

-

Add ATP to start the phosphorylation reaction.

-

Incubate at 30 °C for a specified time (e.g., 30-60 minutes).

-

-

Detection:

-

Radiometric Assay: Stop the reaction and spot the mixture onto a phosphocellulose filter membrane. Wash the membrane to remove unincorporated radiolabeled ATP. Measure the radioactivity on the filter using a scintillation counter.

-

ELISA-based Assay: Stop the reaction and transfer the mixture to an ELISA plate coated with a capture antibody for the substrate. Use a phospho-specific antibody conjugated to a detection enzyme (e.g., HRP) to quantify the level of phosphorylation.

-

-

Data Analysis: Determine the kinase activity at each inhibitor concentration and calculate the IC50 value.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of substituted indazoles.

Caption: General workflow for the synthesis of substituted indazoles.

Caption: Inhibition of the Aurora B kinase signaling pathway by an indazole derivative.

Caption: Mechanism of HIF-1 inhibition by a substituted indazole.

Conclusion

Substituted indazoles represent a versatile and privileged scaffold in drug discovery, with a broad spectrum of biological activities. The continued exploration of novel synthetic routes and the detailed elucidation of their structure-activity relationships are crucial for the development of new and effective therapeutic agents. This guide provides a comprehensive overview of the current state of research on substituted indazoles, offering valuable information and methodologies for scientists and researchers in the field. The provided data, protocols, and pathway diagrams serve as a foundational resource to facilitate further investigation and innovation in the design and application of indazole-based compounds.

References

- 1. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]